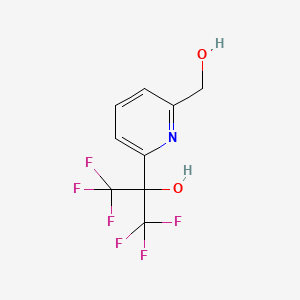
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms, a hydroxymethyl group, and a pyridinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 2-(hydroxymethyl)pyridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyridine-2-carboxylic acid, while reduction can produce pyridine-2-methanol.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence metabolic pathways, signal transduction, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar chemical properties and applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct reactivity and uses.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol stands out due to its unique combination of fluorine atoms and a pyridinyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7F6NO2 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H7F6NO2/c10-8(11,12)7(18,9(13,14)15)6-3-1-2-5(4-17)16-6/h1-3,17-18H,4H2 |
InChI Key |
HTBOXJVJEWHKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(C(F)(F)F)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















